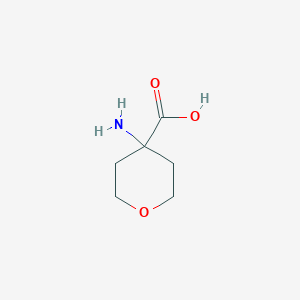

4-aminotetrahydro-2H-pyran-4-carboxylic acid

Description

Properties

IUPAC Name |

4-aminooxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c7-6(5(8)9)1-3-10-4-2-6/h1-4,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDPQQHHTHKSRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370286 | |

| Record name | 4-aminotetrahydro-2H-pyran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39124-20-4 | |

| Record name | 4-aminotetrahydro-2H-pyran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminooxane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-4-tetrahydropyrancarboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA6UM8GBA4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of 4-aminotetrahydro-2H-pyran-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-aminotetrahydro-2H-pyran-4-carboxylic acid is a pivotal, non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry. Its constrained cyclic structure provides a unique scaffold for the design of novel therapeutics, offering conformational rigidity that can lead to enhanced target affinity and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the discovery and historical development of synthetic routes to this valuable building block. It details key synthetic methodologies, including the Strecker and Bucherer-Bergs reactions, and subsequent modifications. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the core synthetic pathways to serve as a practical resource for researchers in the field.

Introduction

This compound (also known as 4-aminooxane-4-carboxylic acid) is a heterocyclic compound featuring a tetrahydropyran ring substituted at the 4-position with both an amino and a carboxylic acid group.[1] This geminal disubstitution creates a sterically constrained scaffold that is of significant interest in drug discovery.[1] The rigid conformation of the pyran ring allows for the precise spatial orientation of the amino and carboxyl functional groups, making it a valuable building block for synthesizing complex molecules, including constrained peptides and novel pharmacophores.[2] Its incorporation into drug candidates can lead to improved metabolic stability and target specificity. The hydrochloride salt is often used to enhance solubility and stability for experimental and industrial applications.[1]

Discovery and Synthesis History

The precise first synthesis of this compound is not definitively documented in readily available literature. However, its synthesis is conceptually linked to established methods for producing α-amino acids. The development of synthetic routes has largely paralleled the need for this specific building block in pharmaceutical research. Early patents, such as a 1993 patent from Elf Sanofi (US5270317 A1), describe the synthesis of related heterocyclic compounds, indicating that the chemical groundwork for accessing such structures was being laid during this period.[3]

More explicit and detailed synthetic procedures have been published more recently, with two major routes emerging as the most prevalent:

-

The Strecker/Bucherer-Bergs Synthesis: This is a classical approach for the synthesis of α-amino acids, adapted for this specific cyclic ketone. It typically involves a one-pot reaction of tetrahydropyran-4-one with a cyanide source (like sodium or potassium cyanide) and an ammonia source (such as ammonium carbonate). This forms a hydantoin intermediate, 8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione, which is then hydrolyzed to yield the desired amino acid. A 2019 patent (CN109942531A) provides a detailed and optimized version of this process, suggesting its industrial relevance.[2][3]

-

Hydrolysis of a Pre-formed Hydantoin: A 2012 publication in Chemical Communications by Boddaert et al. details a synthesis that also proceeds via the 8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione intermediate.[3] This method highlights the importance of the hydantoin as a key precursor in accessing the target amino acid.

Over time, various modifications and optimizations have been developed to improve yields, simplify work-up procedures, and make the synthesis more amenable to large-scale production.[3]

Key Synthetic Pathways

The Strecker/Bucherer-Bergs Pathway

This is the most commonly cited and industrially relevant method for synthesizing this compound. The overall transformation begins with the ketone, tetrahydropyran-4-one, and proceeds through a hydantoin intermediate which is subsequently hydrolyzed.

Synthesis of 8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione (Intermediate 1)

Caption: Formation of the hydantoin intermediate.

Hydrolysis to this compound

Caption: Protection and hydrolysis to the final product.

Alternative Synthesis Routes

Other methods, such as reductive amination of tetrahydropyran-4-carboxylic acid derivatives, have also been explored. A 2005 patent (US20080306287A1) describes a process using hydrogen gas and a palladium on carbon (Pd/C) catalyst, achieving yields of 75-85%.[2] Success in this route is highly dependent on careful pH control to avoid side reactions.[2]

Quantitative Data Summary

The following tables summarize the quantitative data extracted from the detailed experimental protocols found in the literature, primarily from Chinese patent CN109942531A.[3]

Table 1: Reaction Conditions for the Synthesis of Intermediate 1 (Hydantoin)

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

| Starting Ketone | 100 g Tetrahydropyranone | 100 g Tetrahydropyranone | 100 g Tetrahydropyranone |

| Ammonium Carbonate | 247 g | 200 g | 300 g |

| Sodium Cyanide | 89 g | 50 g | 120 g |

| Solvent (Water:Ethanol) | 500 mL : 500 mL | 800 mL : 800 mL | 600 mL : 600 mL |

| Temperature | 60°C | 65°C | 70°C |

| Reaction Time | 3 hours | 4 hours | 3 hours |

| Yield of Intermediate 1 | 165 g | 160 g | 170 g |

Table 2: Conditions for Boc-Protection and Hydrolysis

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

| Intermediate 1 | 165 g | 160 g | 170 g |

| Di-tert-butyl dicarbonate | 465 g | 450 g | 475 g |

| Solvent (DMF) | 2 L | 1.6 L | 2.55 L |

| Temperature (Boc-protection) | Not specified | 90°C | 100°C |

| Reaction Time (Boc-protection) | Not specified | 18 hours | 20 hours |

| NaOH Solution (Hydrolysis) | Not specified | 775 mL (40 wt%) | 750 mL (60 wt%) |

| Temperature (Hydrolysis) | Not specified | 50°C (Reflux) | 60°C (Reflux) |

| Reaction Time (Hydrolysis) | Not specified | 6 hours | 6 hours |

Experimental Protocols

The following protocols are adapted from the procedures described in Chinese patent CN109942531A.[3]

Synthesis of 8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione (Intermediate 1)

Procedure (based on Embodiment 3):

-

To a reaction vessel, add 600 mL of water and 600 mL of ethanol.

-

Add 100 g of tetrahydropyran-4-one to the solvent mixture.

-

Add 300 g of ammonium carbonate and 120 g of sodium cyanide to the vessel.

-

Heat the mixture to 70°C and maintain for 3 hours with stirring.

-

After the reaction is complete, cool the mixture.

-

Filter the resulting solid using a suction filter funnel.

-

Wash the filter cake three times with ice water.

-

Dry the white solid under vacuum at 60°C for 5 hours to yield 170 g of Intermediate 1.

Synthesis of this compound

Procedure (based on Embodiment 3):

Step 1: Boc Protection

-

Add 170 g of Intermediate 1 to 2.55 L of dimethylformamide (DMF) in a reaction vessel.

-

Add 5 g of 4-dimethylaminopyridine (DMAP).

-

Slowly add 475 g of di-tert-butyl dicarbonate dropwise.

-

Heat the mixture to 100°C and allow it to react for 20 hours.

-

Pour the reaction mixture into water and stir for 2 hours to precipitate the product.

-

Filter the solid and dry under vacuum at 60°C for 6 hours to obtain the Boc-protected intermediate.

Step 2: Hydrolysis

-

Add the 300 g of the Boc-protected intermediate to 1.86 L of tetrahydrofuran (THF).

-

Add 750 mL of 60 wt% sodium hydroxide solution.

-

Heat the mixture to reflux at 60°C for 6 hours.

-

After the reaction, distill off the tetrahydrofuran.

-

Adjust the pH of the remaining aqueous solution to 2-4 with hydrochloric acid to precipitate the final product.

-

Filter the solid and dry to obtain this compound.

Conclusion

This compound is a valuable building block in modern medicinal chemistry. While its initial discovery is not clearly attributed to a single source, the development of robust and scalable synthetic methods, primarily through the Strecker/Bucherer-Bergs pathway, has made it readily accessible for research and development. The detailed protocols and data presented in this guide offer a comprehensive resource for chemists and pharmaceutical scientists working with this important compound, facilitating its application in the creation of next-generation therapeutics. Further research may focus on developing asymmetric syntheses to provide enantiomerically pure forms of this compound directly.

References

Technical Guide: Physicochemical Properties of 4-aminotetrahydro-2H-pyran-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-aminotetrahydro-2H-pyran-4-carboxylic acid is a non-proteinogenic, cyclic amino acid derivative. Its structure, which features a constrained tetrahydropyran ring, makes it a valuable building block in medicinal chemistry and drug discovery.[1][2] The rigid scaffold imparts conformational stability to peptides and small molecules, a desirable trait for enhancing binding affinity, selectivity, and metabolic stability.[1] This compound is frequently utilized as an intermediate in the synthesis of complex bioactive molecules, including peptidomimetics and enzyme inhibitors.[1][2] Its hydrochloride salt form is often used to improve aqueous solubility for biological assays.[2] This document provides a comprehensive overview of its known physicochemical properties, experimental protocols for its synthesis and characterization, and visualizations of its synthetic workflow and application in peptidomimetic design.

Physicochemical and Computed Properties

The properties of this compound are summarized below. Data is provided for both the free acid and its common hydrochloride salt form where applicable.

General and Structural Data

| Property | Value (Free Acid) | Value (HCl Salt) | Reference(s) |

| CAS Number | 39124-20-4 | 217299-03-1 | [2][3] |

| Molecular Formula | C₆H₁₁NO₃ | C₆H₁₂ClNO₃ | [2][3] |

| Molecular Weight | 145.16 g/mol | 181.62 g/mol | [2][3] |

| Appearance | White to off-white solid/crystalline powder | White to off-white solid/crystalline powder | [4] |

| IUPAC Name | 4-aminooxane-4-carboxylic acid | Not Applicable | [3] |

Physical and Chemical Properties

| Property | Value | Notes | Reference(s) |

| Melting Point | >265 °C (with decomposition) | - | [5] |

| Boiling Point | 299.4 °C (Predicted) | At 760 mmHg | [5] |

| pKa (acidic) | 2.06 ± 0.20 (Predicted) | Relates to the carboxylic acid proton | [5] |

| Solubility | Slightly soluble in water and aqueous base. | The hydrochloride salt enhances solubility. | [2][5] |

Computed Molecular Descriptors (Free Acid)

| Property | Value | Reference(s) |

| XLogP3-AA | -3.2 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Polar Surface Area (PSA) | 72.6 Ų | [3] |

| Exact Mass | 145.0739 g/mol | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research.

Synthesis Protocol via Strecker Reaction

A common and patented method for synthesizing the title compound involves a multi-step process beginning with tetrahydropyran-4-one.[6] This protocol is adapted from patent literature, which describes the formation of an α-aminonitrile intermediate followed by hydrolysis.

Step 1: Formation of Intermediate α-Aminonitrile

-

To a reaction vessel, add tetrahydropyran-4-one (1.0 eq), deionized water (5 mL/g of starting material), and ethanol (5 mL/g of starting material).

-

Add ammonium carbonate (approx. 2.5 eq) and sodium cyanide (approx. 1.2 eq) to the mixture.

-

Heat the reaction mixture to 60-70 °C and maintain for 3-4 hours with stirring.

-

Monitor the reaction for completion using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to approximately 5 °C to precipitate the product.

-

Collect the solid intermediate via vacuum filtration.

-

Wash the filter cake with ice-cold water (2x) to remove residual salts.

-

Dry the white solid under vacuum at 60-70 °C for 4-5 hours to yield the intermediate.

-

Characterization Note: The intermediate can be characterized by ¹H NMR. A representative spectrum in DMSO-d₆ shows signals around δ 10.35 (br s, 1H), 8.59 (s, 1H), 3.76 (dt, 2H), 3.55 (td, 2H), 1.79 (ddd, 2H), and 1.42 (m, 2H).[6]

-

Step 2: Hydrolysis to this compound Note: The patent proceeds with a protection step before hydrolysis. A direct hydrolysis under acidic or basic conditions is a standard subsequent step for converting α-aminonitriles to α-amino acids.

-

The crude α-aminonitrile intermediate is transferred to a suitable reaction vessel.

-

Add a strong acid (e.g., 6M HCl) or base (e.g., 40-60% NaOH solution).[6]

-

Heat the mixture to reflux for 5-6 hours to facilitate hydrolysis of both the nitrile and any protecting groups.[6]

-

After cooling, carefully adjust the pH of the solution to the isoelectric point (typically pH 2-4) using a strong acid or base to precipitate the zwitterionic amino acid product.[6]

-

Collect the resulting solid by vacuum filtration.

-

Wash the solid with cold water and then a water-miscible organic solvent (e.g., ethanol or acetone) to aid in drying.

-

Dry the final product under vacuum to yield this compound.

Melting Point Determination

-

Sample Preparation: Ensure the crystalline sample of this compound is completely dry and free of solvent. Finely powder a small amount of the sample.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Measurement: Heat the sample at a rapid rate (e.g., 10-15 °C/min) to quickly determine an approximate melting range.

-

Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/min.

-

Data Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. For this compound, note the temperature at which decomposition (e.g., charring, gas evolution) begins, as it melts with decomposition above 265 °C.[5]

Visualizations: Workflows and Logical Relationships

Diagrams created using Graphviz provide clear visual representations of complex processes and concepts relevant to the compound.

Caption: Synthetic workflow for this compound.

Caption: Use as a constrained analog in peptidomimetic design.

References

- 1. Buy this compound hydrochloride (EVT-325007) | 217299-03-1 [evitachem.com]

- 2. This compound hydrochloride | 217299-03-1 | Benchchem [benchchem.com]

- 3. This compound | C6H11NO3 | CID 2734401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Biological Binding Assay Reagent Alcian Yellow Sulfobromophthalein Disodium Salt Hydrate Alcian Blue 8GX ADA Tetrazolium Blue Chloride Phenolphthalein Monophosphate Bis(cyclohexylammonium)Salt Maleimide Aminomethane sulfonicAcid Tri(4-morpholino)phosphine Oxide Phenolphthalein Disulfate Tripotassium Salt Thymolphthalein Monophosphate Magnesium Salt Thymolphthalein Monophosphate Disodium Salt 1-Naphtholphthalein Monophosphate Disodium Salt 1-Naphtholphthalein Monophosphate Magnesium Salt 2,4-Dichlorobenzenediazonium Tetrafluoroborate 2,4-Dichlorobenzenediazonium 1,5-Naphthalenedisulfonate Hydrate 3-(N-Tosyl-L-Alaninyloxy)Indole Fluorescent probes [advbiopharm.com]

- 5. US20030199440A1 - Composition for the treatment of damaged tissue - Google Patents [patents.google.com]

- 6. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

Spectroscopic Profile of 4-aminotetrahydro-2H-pyran-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the novel heterocyclic amino acid, 4-aminotetrahydro-2H-pyran-4-carboxylic acid. This compound, a valuable building block in medicinal chemistry, has been characterized using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections detail the experimental protocols and present the spectral data in a clear, tabulated format for ease of reference and comparison.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₁₁NO₃, with a molecular weight of 145.16 g/mol .[1] The structural and spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Data

Due to the absence of specific experimental data in the public domain, the following are predicted ¹H and ¹³C NMR chemical shifts based on the analysis of its functional groups and structural analogs. The tetrahydropyran ring is expected to adopt a chair conformation, leading to distinct signals for axial and equatorial protons.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11-12 | br s | 1H | -COOH |

| ~7-8 | br s | 2H | -NH₂ |

| ~3.6-3.8 | m | 2H | H-2e, H-6e |

| ~3.4-3.6 | m | 2H | H-2a, H-6a |

| ~2.0-2.2 | m | 2H | H-3e, H-5e |

| ~1.6-1.8 | m | 2H | H-3a, H-5a |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~175-180 | -COOH |

| ~65-70 | C-2, C-6 |

| ~55-60 | C-4 |

| ~30-35 | C-3, C-5 |

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its carboxylic acid and primary amine functional groups.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (from COOH) |

| ~3300 | Medium | N-H stretch (asymmetric) |

| ~3200 | Medium | N-H stretch (symmetric) |

| 2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (from COOH) |

| ~1600 | Medium | N-H bend (scissoring) |

| 1440-1395 | Medium | O-H bend |

| 1320-1210 | Strong | C-O stretch |

| ~1100 | Strong | C-O-C stretch (ether) |

Mass Spectrometry (MS) Data

Electron ionization mass spectrometry of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 4: Expected Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment |

| 145 | [M]⁺ |

| 100 | [M - COOH]⁺ |

| 83 | [M - COOH - NH₃]⁺ |

| 72 | [C₄H₈O]⁺ |

| 45 | [COOH]⁺ |

Experimental Protocols

Detailed experimental methodologies for acquiring the spectroscopic data are outlined below. These protocols are based on standard practices for the analysis of amino acid derivatives.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.

-

¹H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded using a proton-decoupled pulse sequence. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: As a solid compound, the sample can be prepared as a potassium bromide (KBr) pellet. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, typically with an electron ionization (EI) source.

-

Sample Introduction: The sample is introduced into the ion source via a direct insertion probe or, if volatile enough, through a gas chromatograph.

-

Ionization: In the EI source, the sample is bombarded with a beam of electrons (typically at 70 eV) to generate positively charged molecular ions and fragment ions.

-

Mass Analysis: The ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis.

Caption: Integration of spectroscopic data for structural confirmation.

References

Unveiling the Structural Architecture: A Technical Guide to 4-aminotetrahydro-2H-pyran-4-carboxylic acid

For Immediate Release

This technical document provides a comprehensive overview of the structural and synthetic aspects of 4-aminotetrahydro-2H-pyran-4-carboxylic acid, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. This guide delves into the compound's molecular characteristics, synthesis methodologies, and potential biological relevance, presenting the available data in a structured format for clarity and ease of comparison.

Molecular and Physical Properties

This compound, and its commonly used hydrochloride salt, are significant as intermediates in organic synthesis and as building blocks for more complex molecules.[1] Their rigid, six-membered pyran ring scaffold, substituted with both an amino and a carboxylic acid group at the 4-position, provides a unique three-dimensional structure that is of interest in medicinal chemistry.[1]

The key properties of the free acid and its hydrochloride salt are summarized in the table below.

| Property | This compound | This compound hydrochloride |

| Molecular Formula | C6H11NO3 | C6H12ClNO3 |

| Molecular Weight | 145.16 g/mol | 181.62 g/mol |

| CAS Number | 39124-20-4 | 217299-03-1 |

Synthesis and Crystallization: Experimental Protocols

General Synthesis Protocol

The synthesis can be broadly categorized into the following key stages:

-

Strecker Synthesis: This initial step involves the reaction of tetrahydropyran-4-one with ammonium carbonate and sodium cyanide. This reaction is typically carried out in a solvent system of water and ethanol at an elevated temperature.

-

Intermediate Protection: The amino group of the resulting intermediate is often protected, for example, using di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dimethylformamide (DMF).

-

Hydrolysis: The protected intermediate is then subjected to hydrolysis, typically using a strong base such as sodium hydroxide in a solvent like tetrahydrofuran.

-

Acidification and Isolation: The final product is obtained by adjusting the pH of the reaction mixture with an acid, such as hydrochloric acid, which leads to the precipitation of the desired this compound hydrochloride. The product can then be isolated by filtration and drying.

Crystallization

For the purpose of X-ray crystallography, single crystals of high quality are required. A general approach to obtain such crystals for a compound like this compound would involve techniques such as vapor diffusion. This could be achieved by dissolving the compound in a suitable solvent, such as ethanol, and allowing a less polar solvent, like ether, to slowly diffuse into the solution, thereby inducing crystallization.

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and crystallization of this compound hydrochloride.

References

Theoretical Conformational Analysis of 4-aminotetrahydro-2H-pyran-4-carboxylic acid: A Technical Guide

Introduction

4-aminotetrahydro-2H-pyran-4-carboxylic acid is a heterocyclic, non-proteinogenic amino acid that has garnered interest in medicinal chemistry and drug development. Its constrained cyclic structure makes it a valuable scaffold for designing peptidomimetics and other bioactive molecules. The spatial orientation of the amino and carboxylic acid functional groups, dictated by the conformational preferences of the tetrahydropyran ring, is crucial for its molecular recognition and biological activity. This guide provides a theoretical framework for the conformational analysis of this molecule, outlining a computational methodology and presenting hypothetical results to illustrate the key conformational features. The tetrahydropyran ring is expected to adopt a chair conformation, with the substituents at the 4-position occupying either axial or equatorial positions to minimize steric hindrance.[1]

Conformational Isomers

The primary conformational flexibility of this compound arises from the puckering of the tetrahydropyran ring. The two most stable chair conformations are in equilibrium, along with higher-energy boat and twist-boat conformations. The key conformers of interest are:

-

Chair Conformer (Eq): Both the amino and carboxylic acid groups occupy equatorial positions. This is generally the most stable conformation due to minimized steric interactions.

-

Chair Conformer (Ax): Both the amino and carboxylic acid groups occupy axial positions. This conformation is expected to be significantly less stable due to 1,3-diaxial interactions.

-

Boat and Twist-Boat Conformers: These are typically high-energy transition states or intermediates in the interconversion of chair forms and are not expected to be significantly populated at room temperature.

The following diagram illustrates the basic conformational equilibrium.

Hypothetical Computational Methodology

A robust theoretical conformational analysis can be performed using Density Functional Theory (DFT), a computational quantum mechanical modeling method. The following outlines a typical experimental protocol for such an analysis.

Software and Hardware

-

Gaussian 16 or similar quantum chemistry package: For performing DFT calculations.

-

GaussView 6 or similar molecular visualization software: For building initial structures and analyzing output files.

-

High-performance computing cluster: Necessary for timely completion of calculations.

Computational Protocol

-

Initial Structure Generation: The 3D structures of the equatorial and axial chair conformers, as well as boat and twist-boat conformers, of this compound are built.

-

Geometry Optimization: The initial structures are optimized in the gas phase using a suitable level of theory, for instance, the B3LYP functional with the 6-31G(d) basis set. This initial optimization provides a good starting point for more accurate calculations.

-

Conformational Search (Optional but Recommended): A systematic or stochastic conformational search can be performed to ensure the located minima are true global minima for each class of conformer.

-

High-Level Geometry Optimization: The geometries from the initial optimization are then re-optimized at a higher level of theory, such as the ωB97X-D functional with the 6-311+G(d,p) basis set, to account for dispersion forces, which can be important in conformational studies.

-

Solvation Effects: To simulate a more biologically relevant environment, single-point energy calculations are performed on the optimized gas-phase geometries using a continuum solvation model, such as the Polarizable Continuum Model (PCM) with water as the solvent.

-

Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures at the same level of theory to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections to Gibbs free energy.

-

Data Analysis: The relative energies of the conformers are calculated by comparing their Gibbs free energies. Key geometric parameters such as bond lengths, bond angles, and dihedral angles are also analyzed.

The following diagram illustrates the computational workflow.

Hypothetical Quantitative Data

The following tables present hypothetical quantitative data that would be expected from the computational analysis described above.

Relative Energies of Conformers

| Conformer | Gas Phase ΔE (kcal/mol) | Solvated (Water) ΔG (kcal/mol) |

| Chair (Equatorial) | 0.00 | 0.00 |

| Chair (Axial) | 5.20 | 4.50 |

| Twist-Boat | 6.80 | 6.10 |

| Boat | 7.50 | 6.90 |

Table 1: Hypothetical relative energies of the major conformers of this compound.

Key Geometric Parameters for the Chair Conformations

| Parameter | Chair (Equatorial) | Chair (Axial) |

| Bond Lengths (Å) | ||

| C4-N | 1.47 | 1.48 |

| C4-C(arboxylic) | 1.54 | 1.55 |

| Bond Angles (°) ** | ||

| N-C4-C(arboxylic) | 109.5 | 108.9 |

| Dihedral Angles (°) ** | ||

| O-C2-C3-C4 | 55.2 | 54.8 |

| C2-C3-C4-C5 | -56.1 | -55.5 |

| C3-C4-C5-C6 | 55.8 | 55.2 |

Table 2: Hypothetical key geometric parameters for the equatorial and axial chair conformers.

Discussion

The hypothetical data strongly suggests that the chair conformation with both the amino and carboxylic acid groups in equatorial positions is the most stable form of this compound. The significant energy difference between the equatorial and axial conformers (around 4.5-5.2 kcal/mol) indicates that the axial form is unlikely to be significantly populated at room temperature. The higher energy of the axial conformer is attributed to steric hindrance from 1,3-diaxial interactions between the axial substituents and the axial hydrogen atoms on the pyran ring.

The boat and twist-boat conformations are predicted to be even higher in energy, confirming their role as transition states or high-energy intermediates. Solvation in water is expected to slightly reduce the energy difference between the conformers due to the potential for differential solvation of the functional groups, but the overall preference for the equatorial conformer remains dominant.

Conclusion

This theoretical guide outlines a computational approach for the conformational analysis of this compound. Based on established principles, the molecule is expected to exist predominantly in a chair conformation with the amino and carboxylic acid substituents in equatorial positions. This conformational rigidity is a key feature that can be exploited in the design of novel therapeutics and other bioactive molecules. Future experimental studies, such as NMR spectroscopy and X-ray crystallography, would be invaluable in validating these theoretical predictions.

References

Quantum Chemical Blueprint for 4-Aminotetrahydro-2H-pyran-4-carboxylic Acid: A Technical Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-aminotetrahydro-2H-pyran-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, serving as a crucial building block for novel therapeutics.[1][2][3] Its unique rigid tetrahydropyran scaffold combined with amino and carboxylic acid functionalities allows for diverse chemical interactions, making it a valuable component in the design of enzyme inhibitors and peptidomimetics.[1][2] Understanding the three-dimensional structure, electronic properties, and reactivity of this molecule at a quantum level is paramount for rational drug design and development. This technical guide outlines a comprehensive computational approach using quantum chemical calculations to elucidate the molecular characteristics of this compound, providing a foundational framework for its application in drug discovery.

Introduction

The convergence of computational chemistry and drug discovery has revolutionized the way scientists approach the development of new pharmaceuticals. Quantum chemical calculations, in particular, offer a powerful lens to inspect molecules at the subatomic level, providing insights that are often inaccessible through experimental techniques alone. For a molecule such as this compound, which holds potential in areas like neurological disorder research due to its structural similarity to neurotransmitter analogs, a detailed understanding of its conformational landscape, charge distribution, and reactivity is essential.[3]

This guide presents a standardized workflow for conducting quantum chemical calculations on this compound. It covers the theoretical background, computational methodology, data analysis, and a pathway for experimental validation. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers aiming to leverage computational tools to accelerate their research and development efforts.

Computational Methodology

The following sections detail a robust methodology for the quantum chemical analysis of this compound. The chosen level of theory and basis set represent a balance between computational cost and accuracy, suitable for a molecule of this size and complexity.

Software and Theoretical Level

All calculations are proposed to be performed using a widely recognized quantum chemistry software package such as Gaussian, ORCA, or Spartan. Density Functional Theory (DFT) is the recommended method due to its excellent performance in predicting molecular properties for organic molecules. Specifically, the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is suggested. For the basis set, the 6-311++G(d,p) Pople-style basis set is recommended to provide a flexible description of the electron density, including polarization and diffuse functions to accurately model non-covalent interactions and the electronic distribution of anionic species.

Computational Workflow

The logical flow of the computational study is depicted in the diagram below. This workflow ensures a systematic approach, from the initial structure preparation to the final analysis of molecular properties.

Experimental Protocols

Geometry Optimization: The initial 3D structure of this compound can be built using standard molecular modeling software. This structure is then optimized to find the lowest energy conformation on the potential energy surface at the B3LYP/6-311++G(d,p) level of theory.

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also yield thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Electronic Property Analysis: Based on the optimized geometry, various electronic properties are calculated. These include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity. The Molecular Electrostatic Potential (MEP) is also mapped onto the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack.

Predicted Molecular Properties

The following tables summarize the hypothetical, yet representative, quantitative data that would be obtained from the proposed quantum chemical calculations.

Optimized Geometrical Parameters

The table below presents selected bond lengths and angles for the optimized structure of this compound. These parameters provide a precise three-dimensional picture of the molecule.

| Parameter | Value (Å or °) | Parameter | Value (Å or °) |

| Bond Lengths | Bond Angles | ||

| C-O (ring) | 1.43 | O-C-C (ring) | 111.5 |

| C-C (ring) | 1.54 | C-C-C (ring) | 110.0 |

| C-N | 1.47 | C-C-N | 109.5 |

| C-COOH | 1.52 | C-C-COOH | 110.2 |

| C=O | 1.21 | O=C-OH | 123.0 |

| C-OH | 1.36 | C-O-H | 108.5 |

Table 1: Selected Optimized Geometrical Parameters.

Thermodynamic and Electronic Properties

Key thermodynamic and electronic properties are summarized in the following table. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.

| Property | Value |

| Thermodynamic Properties | |

| Zero-Point Vibrational Energy | Value kcal/mol |

| Enthalpy (298.15 K) | Value Hartrees |

| Gibbs Free Energy (298.15 K) | Value Hartrees |

| Electronic Properties | |

| Energy of HOMO | Value eV |

| Energy of LUMO | Value eV |

| HOMO-LUMO Gap | Value eV |

| Dipole Moment | Value Debye |

Table 2: Calculated Thermodynamic and Electronic Properties.

Simulated Vibrational Frequencies

The calculated vibrational frequencies can be correlated with experimental infrared (IR) spectra for structural confirmation. The table below lists some of the characteristic vibrational modes.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3550 | High |

| N-H Stretch (Amine) | 3400, 3320 | Medium |

| C-H Stretch (Aliphatic) | 2980-2850 | Medium-High |

| C=O Stretch (Carboxylic Acid) | 1715 | Very High |

| N-H Bend (Amine) | 1620 | Medium |

| C-O Stretch (Ring Ether) | 1100 | High |

Table 3: Selected Simulated Vibrational Frequencies.

Reactivity and Interaction Analysis

The electronic properties derived from quantum chemical calculations provide a roadmap for understanding the reactivity of this compound.

Frontier Molecular Orbitals

The distribution of the HOMO and LUMO provides insight into the molecule's reactivity. The HOMO is typically localized on electron-rich regions, indicating sites for electrophilic attack, while the LUMO is found in electron-deficient areas, suggesting sites for nucleophilic attack. For this molecule, the HOMO is expected to be localized around the amine group and the oxygen of the carbonyl group, while the LUMO would likely be centered on the carboxylic acid carbon.

Molecular Electrostatic Potential (MEP)

The MEP surface visually represents the charge distribution and is a valuable tool for predicting intermolecular interactions. The diagram below illustrates the conceptual MEP surface.

Experimental Validation

The computational results should be validated against experimental data to ensure their accuracy and relevance.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The simulated vibrational frequencies in Table 3 can be compared with an experimental IR spectrum of this compound. A good correlation between the calculated and observed frequencies and intensities would validate the computed geometry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding tensors can be calculated to predict ¹H and ¹³C NMR chemical shifts. These can then be compared to experimentally obtained NMR spectra to further confirm the molecular structure.

X-ray Crystallography

If a single crystal of the compound can be obtained, X-ray crystallography would provide the most definitive validation of the calculated geometric parameters presented in Table 1.

Conclusion

This technical guide has outlined a comprehensive framework for the quantum chemical investigation of this compound. By employing the described computational workflow, researchers can gain profound insights into the structural, electronic, and reactive properties of this important molecule. The predictive power of these calculations, when coupled with experimental validation, provides a robust platform for the rational design of new drugs and chemical entities based on the this compound scaffold. This approach not only deepens the fundamental understanding of the molecule but also accelerates the drug discovery process by enabling a more targeted and informed approach to molecular design and synthesis.

References

An In-depth Technical Guide on the Solubility and Stability of 4-aminotetrahydro-2H-pyran-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-aminotetrahydro-2H-pyran-4-carboxylic acid is a heterocyclic organic compound with significant potential in pharmaceutical and biotechnological applications.[1] As a key intermediate in the synthesis of bioactive compounds and a structural analog to neurotransmitters, its physicochemical properties, particularly solubility and stability, are of paramount importance for its application in drug discovery and development.[2] This technical guide provides a comprehensive overview of the currently available data on the solubility and stability of this compound and its hydrochloride salt, outlines standard experimental protocols for the evaluation of these properties, and presents a logical workflow for physicochemical characterization.

Introduction

This compound, a derivative of tetrahydropyran, possesses both an amino group and a carboxylic acid group.[3] This unique structure makes it a valuable building block in medicinal chemistry, particularly for the development of enzyme inhibitors and peptidomimetics.[4] The hydrochloride salt form is often utilized to enhance solubility and stability.[2] A thorough understanding of its solubility and stability profile is crucial for formulation development, ensuring bioavailability, and maintaining therapeutic efficacy.

Physicochemical Properties

The fundamental physicochemical properties of this compound and its hydrochloride salt are summarized in the tables below.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| This compound | ||

| Molecular Formula | C6H11NO3 | [1][5][6][7] |

| Molecular Weight | 145.16 g/mol | [1][4][5][7] |

| Appearance | White to off-white solid | [6] |

| Boiling Point | 299.4 °C at 760 mmHg | [1] |

| Density | 1.254 g/cm³ | [1] |

| This compound hydrochloride | ||

| Molecular Formula | C6H12ClNO3 | [3] |

| Molecular Weight | 179.62 g/mol | [3] |

| Appearance | White crystalline powder | [3] |

Solubility Profile

Precise quantitative solubility data for this compound is not extensively available in the public domain. However, qualitative descriptions and information on its hydrochloride salt provide valuable insights.

Table 2: Qualitative Solubility Data

| Compound | Solvent | Solubility | Source |

| This compound | Water | Slightly soluble | [1][7] |

| Polar solvents (e.g., alcohols) | Soluble | [6] | |

| Aqueous Base | Slightly soluble | [1][7] | |

| This compound hydrochloride | Water | Slightly soluble | [3] |

| Some organic solvents | Slightly soluble | [3] | |

| Polar solvents | Enhanced solubility | [4] | |

| DMSO | Soluble (with heating) | [4] |

Stability Profile

The stability of this compound is a critical parameter for its storage and handling. The available information suggests that the compound is stable under standard laboratory conditions but may be sensitive to certain environmental factors.

Table 3: Stability and Storage Recommendations

| Compound | Condition | Observation/Recommendation | Source |

| This compound | Standard Laboratory Conditions | Stable | [3] |

| Oxidation | Sensitive | [3] | |

| Storage Temperature | Room Temperature, in a dark, dry, and sealed place | [1] | |

| Incompatible Materials | Oxidizing agents | [8] | |

| This compound hydrochloride | Storage Temperature | -20°C (1-month stability), -80°C (6-month stability) | [4] |

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the reviewed literature, standard methodologies can be applied to determine its solubility and stability.

Solubility Determination

Objective: To quantify the solubility of the compound in various solvents at different temperatures.

Method: Shake-Flask Method (as per OECD Guideline 105)

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, buffer at various pH) in a sealed flask.

-

Equilibration: Agitate the flasks at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Data Analysis: Express the solubility in units of mg/mL or mol/L. Repeat the experiment at different temperatures to assess the temperature dependency of solubility.

Stability-Indicating Assay

Objective: To evaluate the stability of the compound under various stress conditions and identify potential degradation products.

Method: Forced Degradation Studies (as per ICH Q1A(R2) Guideline)

-

Stress Conditions: Expose solutions of this compound to a range of stress conditions, including:

-

Hydrolysis: Acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) conditions at elevated temperatures (e.g., 60-80 °C).

-

Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Photostability: Exposure to light according to ICH Q1B guidelines.

-

Thermal Stress: Heating the solid compound at elevated temperatures.

-

-

Sample Analysis: At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method. This method should be capable of separating the parent compound from its degradation products.

-

Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. Mass spectrometry (LC-MS) can be employed to identify the structure of the degradation products.

-

Data Analysis: Quantify the decrease in the parent compound and the formation of degradation products over time to determine the degradation rate and pathway.

Visualized Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a new chemical entity like this compound.

Caption: Physicochemical characterization workflow.

Conclusion

This compound is a compound of significant interest with promising applications in drug development. While the currently available data provides a foundational understanding of its solubility and stability, this guide highlights the need for more comprehensive, quantitative studies. The outlined experimental protocols provide a clear path for researchers to generate the robust data necessary for advancing the development of this and similar molecules. Further investigation into its degradation pathways and the solubility in a wider range of pharmaceutically relevant solvents is highly recommended.

References

- 1. Cas 39124-20-4,4-AMINO-TETRAHYDRO-PYRAN-4-CARBOXYLIC ACID | lookchem [lookchem.com]

- 2. This compound hydrochloride [myskinrecipes.com]

- 3. Buy this compound hydrochloride (EVT-325007) | 217299-03-1 [evitachem.com]

- 4. This compound hydrochloride | 217299-03-1 | Benchchem [benchchem.com]

- 5. This compound | C6H11NO3 | CID 2734401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 39124-20-4: 4-aminotetrahydro-2H-pyran-4-carboxylic ac… [cymitquimica.com]

- 7. usbio.net [usbio.net]

- 8. atlantic-chemicals.com [atlantic-chemicals.com]

4-aminotetrahydro-2H-pyran-4-carboxylic acid CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-aminotetrahydro-2H-pyran-4-carboxylic acid, a heterocyclic organic compound with significant applications in medicinal chemistry and drug development. This document covers its chemical identity, synthesis protocols, and known biological activities, presenting the information in a clear and structured format for easy reference and implementation in a research setting.

Core Compound Identification

This compound is a valuable building block in organic synthesis, particularly for the development of novel therapeutics.[1][2] It is available as a free acid and as a hydrochloride salt, with the latter often favored for its enhanced solubility in polar solvents.[2]

Below is a summary of the key chemical identifiers for both forms of the compound.

| Property | This compound (Free Acid) | This compound hydrochloride |

| CAS Number | 39124-20-4 | 217299-03-1 |

| Molecular Formula | C₆H₁₁NO₃ | C₆H₁₂ClNO₃ |

| Molecular Weight | 145.16 g/mol | 181.62 g/mol |

| IUPAC Name | 4-aminooxane-4-carboxylic acid | 4-aminooxane-4-carboxylic acid;hydrochloride |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a multi-step process commencing from tetrahydropyran-4-one. The following protocol is a detailed methodology based on established patent literature.

Multi-step Synthesis Protocol

This synthesis involves the formation of an α-aminonitrile intermediate, followed by hydrolysis to yield the final product.

Step 1: Synthesis of the α-aminonitrile intermediate

-

In a suitable reaction vessel, combine tetrahydropyrone (100g), deionized water (500mL), and ethanol (500mL).

-

To this mixture, add ammonium carbonate (247g) followed by sodium cyanide (89g).

-

Heat the reaction mixture to 60°C and maintain this temperature for 3 hours with continuous stirring.

-

After the reaction is complete, cool the mixture to 5°C.

-

Filter the resulting precipitate and wash the filter cake twice with ice water.

-

Dry the collected white solid under vacuum at 70°C for 4 hours to yield the intermediate 1 (an α-aminonitrile derivative).

Step 2: Boc Protection of the Amino Group

-

Dissolve the intermediate from Step 1 in dimethylformamide (DMF).

-

Add 4-dimethylaminopyridine (DMAP) and then add di-tert-butyl dicarbonate (Boc₂O) dropwise.

-

Heat the mixture to 80-100°C and stir for 16-20 hours.

-

After the reaction, filter the mixture to obtain the Boc-protected intermediate II.

Step 3: Hydrolysis to this compound

-

Add the intermediate II to tetrahydrofuran (THF).

-

Add a 40-60% sodium hydroxide solution by weight.

-

Heat the mixture to reflux for 5-6 hours.

-

Distill off the THF.

-

Adjust the pH of the remaining solution to 2-4 using hydrochloric acid to precipitate the solid product.

-

Filter and dry the precipitate to obtain this compound.

Caption: Workflow for the synthesis of this compound.

Biological Significance and Potential Applications

This compound and its derivatives are recognized for their utility in medicinal chemistry. The rigid tetrahydropyran scaffold is advantageous for designing molecules that can mimic peptide turn structures.[2] This structural feature makes it a valuable component in the synthesis of constrained linear oligopeptides, which are instrumental in studying structure-activity relationships.[2]

The compound is also explored for its potential therapeutic properties.[1] Its structural similarity to neurotransmitter analogs has led to its use in the development of drugs targeting neurological disorders.[3] Furthermore, derivatives of the pyran scaffold have demonstrated notable antibacterial and antioxidant activities.[2]

Mechanism of Action: Potential Enzyme Inhibition

One of the identified potential mechanisms of action for this compound is the inhibition of the enzyme S-adenosylmethionine (AdoMet) synthetase.[4] This enzyme is crucial for the synthesis of S-adenosylmethionine, a universal methyl group donor involved in numerous biological transmethylation reactions. The inhibition of this enzyme can have significant effects on cellular processes.

Caption: Logical diagram of potential enzyme inhibition by the compound.

This technical guide provides a foundational understanding of this compound for research and development purposes. Further investigation into its biological activities and mechanisms of action will continue to unveil its full therapeutic potential.

References

A Technical Guide to 4-Aminotetrahydro-2H-pyran-4-carboxylic Acid: Commercial Availability, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-aminotetrahydro-2H-pyran-4-carboxylic acid, a conformationally constrained cyclic amino acid of increasing interest in medicinal chemistry and drug discovery. The rigid tetrahydropyran scaffold imparts unique structural properties, making it a valuable building block for synthesizing novel peptidomimetics, therapeutic agents, and chemical probes. This document details its commercial availability, provides a comprehensive synthetic protocol, and explores its potential biological target, S-adenosylmethionine (AdoMet) synthetase, and the associated metabolic pathway.

Commercial Availability

This compound is commercially available from a range of suppliers, primarily as the free amino acid and its hydrochloride salt. The hydrochloride salt generally offers enhanced solubility in aqueous media. The availability of this building block is crucial for its application in research and development. Below is a summary of representative commercial sources.

| Supplier | Product Name | CAS Number | Catalog Number | Purity | Available Quantities |

| Free Amino Acid | |||||

| ChemicalBook | 4-AMINO-TETRAHYDRO-PYRAN-4-CARBOXYLIC ACID | 39124-20-4 | N/A | 99% | Inquire |

| Amerigo Scientific | This compound | 39124-20-4 | N/A | >95% | Inquire |

| Oakwood Chemical | This compound | 39124-20-4 | 066272 | 97% | Inquire |

| Hydrochloride Salt | |||||

| Benchchem | This compound hydrochloride | 217299-03-1 | B112297 | >97% | Inquire |

| EvitaChem | This compound hydrochloride | 217299-03-1 | EVT-325007 | >97% | Inquire |

| ChemUniverse | This compound HYDROCHLORIDE | 217299-03-1 | P83793 | 97% | 100mg, 250mg, 1g |

| MySkinRecipes | This compound hydrochloride | 217299-03-1 | 47026 | ≥95% | 1g, 10g, 25g |

Note: Pricing and availability are subject to change. Please consult the respective supplier's website for the most current information.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the Strecker synthesis being a common and effective approach.[1] This method involves the reaction of a ketone with an ammonium salt and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid. The following is a detailed experimental protocol adapted from literature procedures.

Experimental Protocol: Strecker Synthesis

This protocol outlines a two-step synthesis starting from tetrahydropyran-4-one.

Step 1: Synthesis of 4-Amino-tetrahydro-pyran-4-carbonitrile

-

To a solution of tetrahydropyran-4-one (1 equivalent) in a mixture of ethanol and water (1:1 v/v) is added ammonium carbonate (2.5-3.0 equivalents).

-

Sodium cyanide (1.2-1.5 equivalents) is then added portion-wise to the reaction mixture.

-

The mixture is heated to 60-70°C and stirred for 3-4 hours.

-

After the reaction is complete, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The solid is washed with cold water and dried under vacuum to yield the crude 4-amino-tetrahydro-pyran-4-carbonitrile.

Step 2: Hydrolysis to this compound

-

The crude 4-amino-tetrahydro-pyran-4-carbonitrile from Step 1 is suspended in a solution of concentrated hydrochloric acid.

-

The mixture is heated to reflux and stirred for 4-6 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

The reaction mixture is then cooled to room temperature and concentrated under reduced pressure.

-

The pH of the resulting solution is adjusted to isoelectric point (around pH 6-7) with a suitable base (e.g., ammonium hydroxide or sodium hydroxide) to precipitate the amino acid.

-

The solid is collected by filtration, washed with cold water and then ethanol, and dried under vacuum to afford this compound.

For the hydrochloride salt, the final product from the hydrolysis step can be isolated by concentrating the acidic solution without neutralization.

Experimental Workflow Diagram

Biological Relevance: Potential Inhibition of S-Adenosylmethionine (AdoMet) Synthetase

While the biological activity of this compound itself is not extensively characterized, it has been investigated as a potential inhibitor of the enzyme S-adenosylmethionine (AdoMet) synthetase. AdoMet synthetase, also known as methionine adenosyltransferase (MAT), is a crucial enzyme in the methionine cycle.

The Methionine Cycle and the Role of AdoMet Synthetase

The methionine cycle is a fundamental metabolic pathway responsible for the synthesis of S-adenosylmethionine (AdoMet), the primary methyl group donor in the cell. This pathway is integral to numerous cellular processes, including DNA and RNA methylation, protein and lipid modification, and the synthesis of polyamines and antioxidants like glutathione.

AdoMet synthetase catalyzes the first committed step of the methionine cycle: the conversion of L-methionine and ATP into S-adenosylmethionine. This reaction is unique as it involves the transfer of the entire adenosyl group from ATP to the sulfur atom of methionine.

Given the central role of AdoMet in cellular metabolism, the dysregulation of AdoMet synthetase activity has been implicated in various diseases, including liver disease and cancer. Therefore, inhibitors of AdoMet synthetase are of significant interest as potential therapeutic agents. The conformationally constrained structure of this compound makes it a candidate for mimicking the substrate L-methionine and potentially binding to the active site of AdoMet synthetase, thereby inhibiting its function.

S-Adenosylmethionine (AdoMet) Synthetase Signaling Pathway

References

Synthesis and Characterization of 4-aminotetrahydro-2H-pyran-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial synthesis and characterization of 4-aminotetrahydro-2H-pyran-4-carboxylic acid, a heterocyclic organic compound with significant potential as a building block in medicinal chemistry and drug development.[1] Its constrained cyclic structure and bifunctional nature, possessing both an amino and a carboxylic acid group, make it a valuable scaffold for the synthesis of novel therapeutic agents.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt are presented below.

| Property | Value (Free Acid) | Value (Hydrochloride Salt) | Reference |

| CAS Number | 39124-20-4 | 217299-03-1 | [2][3] |

| Molecular Formula | C₆H₁₁NO₃ | C₆H₁₂ClNO₃ | [2][3] |

| Molecular Weight | 145.16 g/mol | 179.62 g/mol | [2][3] |

| Appearance | White solid | White crystals | [4] |

| Purity | ≥98% | >97.00% | [2] |

Synthetic Pathways

The most commonly cited method for the synthesis of this compound is a multi-step process commencing with a Strecker reaction on tetrahydropyran-4-one.[2] An alternative approach involves the reductive amination of a tetrahydropyran-4-carboxylic acid derivative.

Primary Synthetic Route: Strecker Synthesis Approach

A detailed three-step synthesis is outlined in patent CN109942531A, which provides a practical and scalable method for the preparation of the target compound.[2][4] This pathway involves the formation of an aminonitrile intermediate, followed by protection of the amino group and subsequent hydrolysis to yield the final product.

Experimental Protocols

The following protocols are based on the procedures described in patent CN109942531A.[4]

Step 1: Synthesis of Intermediate 1 (Aminonitrile)

-

To a solution of deionized water (500 mL) and ethanol (500 mL), add tetrahydropyran-4-one (100g).

-

To this mixture, add ammonium carbonate (247g) followed by sodium cyanide (89g).

-

Heat the reaction mixture to 60°C for 3 hours.

-

Cool the mixture to 5°C and filter the resulting solid.

-

Wash the filter cake twice with ice water (-1.5°C).

-

Dry the solid under vacuum at 70°C for 4 hours to yield Intermediate 1 as a white solid (165g).

Step 2: Synthesis of Intermediate 2 (Boc-protection)

-

Dissolve Intermediate 1 (170g) in DMF (2.55 L).

-

Add DMAP (5g) to the solution.

-

Add di-tert-butyl dicarbonate (475g) dropwise.

-

Heat the mixture to 100°C and maintain the reaction for 20 hours.

-

Pour the reaction mixture into water and stir for 2 hours.

-

Filter the precipitate and dry under vacuum at 60°C for 6 hours to obtain Intermediate 2 (300g).

Step 3: Synthesis of this compound

-

Suspend Intermediate 2 (300g) in tetrahydrofuran (1.86 L).

-

Add a 60 wt% solution of sodium hydroxide (750 mL).

-

Heat the mixture to reflux at 60°C for 6 hours.

-

Distill off the tetrahydrofuran.

-

Adjust the pH of the remaining aqueous solution to 2-4 with hydrochloric acid to precipitate the product.

-

Filter the solid and dry to obtain this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis described above.

| Step | Starting Material | Reagents | Product | Yield |

| 1 | Tetrahydropyran-4-one (100g) | (NH₄)₂CO₃ (247g), NaCN (89g) | Intermediate 1 | 165g |

| 2 | Intermediate 1 (170g) | Boc₂O (475g), DMAP (5g) | Intermediate 2 | 300g |

| 3 | Intermediate 2 (300g) | NaOH, HCl | Final Product | Not specified |

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆) of Intermediate 1: δ 10.35 (br s, 1H), 8.59 (s, 1H), 3.76 (dt, 2H), 3.55 (td, 2H), 1.79 (ddd, 2H), 1.43-1.41 (m, 2H).[4]

-

¹H and ¹³C NMR of Final Product: Commercially available spectral data can be obtained from suppliers such as ChemicalBook. The proton of the carboxylic acid is expected to appear in the downfield region (10-13 ppm) in ¹H NMR. In ¹³C NMR, the carbonyl carbon of the carboxylic acid typically appears around 170-185 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present:

-

O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

-

N-H stretch (amine): A medium intensity band around 3400-3250 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry data can be used to confirm the molecular weight of the synthesized compound. The expected molecular ion peak for the free acid (C₆H₁₁NO₃) would be at m/z = 145.16.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

References

- 1. Buy this compound hydrochloride (EVT-325007) | 217299-03-1 [evitachem.com]

- 2. This compound hydrochloride | 217299-03-1 | Benchchem [benchchem.com]

- 3. This compound | C6H11NO3 | CID 2734401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

Methodological & Application

Synthesis of Peptidomimetics Incorporating 4-aminotetrahydro-2H-pyran-4-carboxylic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics are crucial tools in drug discovery, offering the therapeutic potential of peptides with enhanced pharmacokinetic properties such as improved stability against proteolytic degradation and better bioavailability. A key strategy in peptidomimetic design is the incorporation of conformationally constrained non-natural amino acids. 4-aminotetrahydro-2H-pyran-4-carboxylic acid (Atc), a cyclic, sterically hindered amino acid, serves as an excellent building block for inducing conformational rigidity in peptide backbones. Its tetrahydropyran scaffold can influence the overall molecular shape, leading to the stabilization of specific secondary structures like helices and turns, which are often critical for biological activity.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of peptidomimetics incorporating Atc, intended for researchers in medicinal chemistry and drug development.

Applications of Atc in Peptidomimetic Design

The incorporation of this compound into a peptide sequence offers several advantages for the design of novel therapeutics:

-

Conformational Rigidity: The cyclic nature of the tetrahydropyran ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, leading to a more defined three-dimensional structure. This is critical for enhancing binding affinity and selectivity to biological targets.[1]

-

Induction of Secondary Structures: The steric bulk of Atc can promote the formation of specific secondary structures. For instance, the dipeptide N-(4-aminotetrahydro-2H-pyran-4-yl)prolinate (Thp-Pro), formed by coupling Atc with proline, has been shown to induce rigid helical conformations in oligopeptides. Specifically, a hexapeptide containing Thp-Pro was found to adopt a 310-helix.[1][2]

-

Enhanced Proteolytic Stability: The non-natural structure of Atc can render the adjacent peptide bonds less susceptible to cleavage by proteases, thereby increasing the in vivo half-life of the peptidomimetic.

-

Scaffold for Diverse Functionalities: The tetrahydropyran ring can be further functionalized to introduce additional pharmacophoric elements, allowing for the fine-tuning of biological activity and physicochemical properties.

A key application of Atc is in the synthesis of constrained linear oligopeptides to facilitate structure-activity relationship (SAR) studies.[3] By systematically replacing natural amino acids with Atc, researchers can probe the conformational requirements for biological activity.

Synthesis of Atc-Containing Peptidomimetics: Workflow

The synthesis of peptidomimetics incorporating Atc can be achieved through either solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The general workflow involves the protection of the amino and carboxyl groups, followed by a coupling reaction to form the peptide bond.

Caption: General workflow for the synthesis of Atc-containing peptidomimetics.

Experimental Protocols

Protocol 1: Synthesis of N-Fmoc-4-aminotetrahydro-2H-pyran-4-carboxylic Acid (Fmoc-Atc-OH)

This protocol describes the preparation of the Fmoc-protected Atc building block, ready for use in peptide synthesis.

Materials:

-

This compound hydrochloride

-

9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium carbonate (Na₂CO₃)

-

Dioxane

-

Water

-

Diethyl ether

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Hydrochloric acid (HCl), 1 M

Procedure:

-

Dissolve this compound hydrochloride (1.0 eq) in 10% aqueous sodium carbonate solution.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with diethyl ether to remove unreacted Fmoc-Cl.

-

Acidify the aqueous layer to pH 2 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography or recrystallization from an appropriate solvent system (e.g., EtOAc/hexanes) to yield Fmoc-Atc-OH as a white solid.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-Atc-OH

This protocol outlines the manual incorporation of Fmoc-Atc-OH into a peptide sequence on a solid support using standard Fmoc/tBu chemistry.

Materials:

-

Fmoc-protected amino acid loaded resin (e.g., Wang, Rink Amide)

-

Fmoc-Atc-OH

-

Other Fmoc-protected amino acids

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide) / HOBt (1-Hydroxybenzotriazole)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvents: DMF, DCM, Methanol

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Coupling of Fmoc-Atc-OH:

-

In a separate vial, dissolve Fmoc-Atc-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in a minimum amount of DMF.

-

Add DIPEA (6 eq) to the activation mixture and vortex for 1 minute.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2-4 hours at room temperature. Due to the steric hindrance of Atc, a longer coupling time or a double coupling may be necessary.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

-

Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the sequence.

-

Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification and Characterization:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Data Presentation: Representative Coupling Conditions and Yields

The choice of coupling reagent can significantly impact the efficiency of incorporating a sterically hindered amino acid like Atc. The following table summarizes representative conditions and expected outcomes for the coupling of Fmoc-Atc-OH.

| Coupling Reagent | Activation Time | Coupling Time | Typical Yield (%)* | Notes |

| HBTU/HOBt/DIPEA | 1-2 min | 2-4 h | 85-95 | Standard and reliable method. |